A Comprehensive Technical Guide to 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery
A Comprehensive Technical Guide to 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery
This guide provides an in-depth analysis of 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. We will explore its chemical identity, synthesis, physico-chemical properties, and its emerging role as a key building block in the development of novel therapeutics, particularly for chronic pain management. This document is intended for researchers, scientists, and professionals in the field of drug development.
Core Compound Identification and Properties
1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde is a bicyclic heteroaromatic compound featuring a pyrazole ring fused to a cyclopentane ring, with a carbaldehyde functional group at the 3-position of the pyrazole moiety.
Table 1: Chemical Identity of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde
| Identifier | Value | Source |
| CAS Number | 1018663-45-0 | [1] |
| Molecular Formula | C₇H₈N₂O | Derived |
| Molecular Weight | 136.15 g/mol | Derived |
| IUPAC Name | 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde | N/A |
While specific experimental data for this exact molecule is not broadly published, properties can be inferred from related structures and general chemical principles. The parent scaffold, 1,4,5,6-tetrahydrocyclopenta[c]pyrazole, is a solid at room temperature.[2] The introduction of the polar carbaldehyde group is expected to increase the melting point and influence its solubility profile.
Synthesis and Chemical Reactivity
The synthesis of pyrazole-carbaldehydes is a well-established area of heterocyclic chemistry. The Vilsmeier-Haack reaction is a cornerstone method for the formylation of activated aromatic and heteroaromatic rings, and it is particularly effective for producing pyrazole-4-carbaldehydes from hydrazone precursors.[3][4][5][6]
Proposed Synthetic Pathway: The Vilsmeier-Haack Reaction
A plausible and industrially scalable synthesis route for 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde involves the Vilsmeier-Haack cyclization and formylation of a suitable hydrazone precursor.
Step-by-Step Protocol:
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Hydrazone Formation: The synthesis begins with the condensation of cyclopentanone with a hydrazine derivative, such as hydrazine hydrate, in an appropriate solvent like ethanol. This reaction forms the corresponding cyclopentanone hydrazone.
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Vilsmeier-Haack Reagent Preparation: The Vilsmeier reagent (chloroiminium salt) is prepared in situ by reacting a tertiary amide, typically N,N-dimethylformamide (DMF), with an acid chloride, most commonly phosphorus oxychloride (POCl₃), under cold and anhydrous conditions.[7]
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Cyclization and Formylation: The cyclopentanone hydrazone is then added dropwise to the pre-formed Vilsmeier reagent. The reaction mixture is heated, which drives a cascade of reactions involving cyclization to form the tetrahydrocyclopenta[c]pyrazole ring system and concurrent formylation at the electron-rich carbon, yielding the target carbaldehyde.[6]
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Work-up and Purification: The reaction is quenched by pouring it onto ice, followed by neutralization. The crude product is then extracted and purified, typically by column chromatography, to yield 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde.
Causality of Experimental Choices: The Vilsmeier-Haack reaction is chosen for its efficiency in simultaneously constructing the heterocyclic ring and introducing the aldehyde functionality in a one-pot procedure. The use of DMF and POCl₃ is a standard, cost-effective method for generating the reactive electrophile required for the transformation.[4]
Caption: Derivatization via Schiff base formation.
Application in Drug Discovery: Targeting N-Type Calcium Channels
The pyrazole scaffold is a well-known "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. [8][9][10]Derivatives of the 1,4,5,6-tetrahydrocyclopenta[c]pyrazole core have been identified as potent inhibitors of N-type calcium channels (Caᵥ2.2). [11]
The Role of N-Type Calcium Channels in Chronic Pain
N-type calcium channels are voltage-gated ion channels predominantly located on presynaptic nerve terminals. They play a critical role in neurotransmitter release, particularly in the pain signaling pathways of the spinal cord. Inhibition of these channels can effectively block the transmission of pain signals, making them a validated and highly sought-after target for the development of novel analgesics for chronic and neuropathic pain. [11]
Structure-Activity Relationship (SAR) Insights
Research has demonstrated that the 1,4,5,6-tetrahydrocyclopenta[c]pyrazole scaffold serves as an excellent bioisostere for other core structures in Caᵥ2.2 inhibitors. The aldehyde at the 3-position, as in our topic compound, is a key precursor for introducing the diverse side chains necessary for potent channel blockade. [11] A study on this class of compounds revealed that derivatization of the pyrazole core led to the identification of potent N-type calcium channel blockers. One such compound demonstrated significant efficacy in an in vivo preclinical model of inflammatory pain (the rat Complete Freund's Adjuvant model). [11]This underscores the therapeutic potential of this chemical series.
Caption: Mechanism of action for Caᵥ2.2 channel blockers.
Conclusion and Future Outlook
1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde is more than just a chemical entity; it is a strategic starting point for the synthesis of next-generation therapeutics. Its straightforward synthesis via the Vilsmeier-Haack reaction and the versatile reactivity of its aldehyde group make it an invaluable tool for medicinal chemists. The demonstrated success of its derivatives as N-type calcium channel blockers for chronic pain highlights the profound potential of this scaffold. [11]Future research will likely focus on creating diverse libraries from this carbaldehyde to further optimize potency, selectivity, and pharmacokinetic properties, paving the way for new clinical candidates to address the significant unmet medical need in chronic pain management.
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